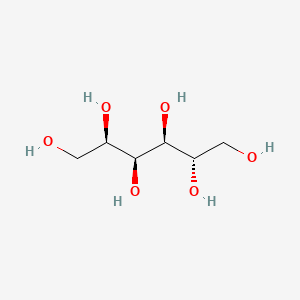
L-Glucitol
概要
説明
L-Glucitol, also known as Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by reduction of glucose, changing the converted aldehyde group (−CHO) to a primary alcohol group (−CH2OH) . It is primarily used as a sweetener and sugar substitute .
Synthesis Analysis
L-Glucitol can be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . The hydrogen atom on NADH is transferred to the electrophilic aldehyde carbon atom; electrons on the aldehyde carbon-oxygen double bond are transferred to the oxygen that abstracts the proton on tyrosine side chain to form the hydroxyl group .
Molecular Structure Analysis
The systematic IUPAC name for L-Glucitol is (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol . Its chemical formula is C6H14O6 .
Chemical Reactions Analysis
L-Glucitol can be used as a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone . It is also recognized as an important component of biologically relevant compounds and precursors of certain pharmaceutical drug molecules .
Physical And Chemical Properties Analysis
L-Glucitol is a white crystalline powder . It has a melting point of 94–96 °C and is soluble in water . Its molar mass is 182.17 g/mol .
科学的研究の応用
Neurological Research
1. Glutamate in Neurodegeneration
Studies have extensively explored the role of L-glutamate (a form similar to L-Glucitol) in neurodegenerative diseases. For instance, abnormal accumulation of L-glutamate has been associated with neurotoxicity and neurodegeneration, particularly in conditions like Alzheimer's, Parkinson's, and Huntington's disease. The neurotoxic effects are linked to oxidative stress, altered neurotransmitter levels, excitotoxicity, and mitochondrial dysfunction, suggesting that L-Glucitol and its derivatives could be crucial in understanding and potentially managing such conditions (Al-Nasser et al., 2022).
2. Glutamate in Brain Circuitry
L-glutamate, chemically related to L-Glucitol, is a significant excitatory neurotransmitter in the neocortex, implying that its derivatives, including L-Glucitol, might play a role in synaptic transmission and plasticity. The understanding of L-glutamate's role in excitatory synaptic transmission has laid the foundation for exploring similar compounds like L-Glucitol in neural circuitry and neurotransmission (Tsumoto, 1990).
Stress and Metabolism
3. Glucocorticoids and Stress
Research on glucocorticoids, which share a similar nomenclature with L-Glucitol, sheds light on the complex interplay between stress responses and metabolic regulation in animals. These studies are foundational in understanding how structurally related compounds like L-Glucitol might influence metabolic and stress-related pathways (Crossin et al., 2016).
Metabolic Pathways and Therapeutics
4. Glutamine Pathways
L-Glutamine, a compound related to L-Glucitol, is crucial in various metabolic pathways, including amino acid production and glutathione synthesis. This understanding is vital in exploring the therapeutic potential of L-Glucitol and its derivatives in metabolic disorders and conditions requiring metabolic support, such as trauma and certain cancers (Miller, 1999).
将来の方向性
L-Hexoses, including L-Glucitol, have garnered attention because of their potential applications in the pharmaceutical industry . They are considered rare sugars, as they rarely occur in nature and are thus very expensive . Recent studies have focused on the enzymatic production of various L-hexoses . This could potentially accelerate biotechnology and biomedicine developments .
特性
IUPAC Name |
(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-FSIIMWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042096 | |
| Record name | L-Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glucitol | |
CAS RN |
6706-59-8 | |
| Record name | L-Sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBITOL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

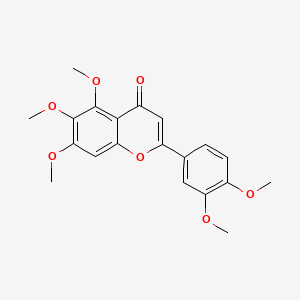
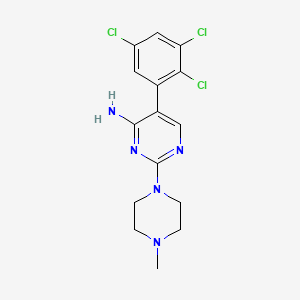
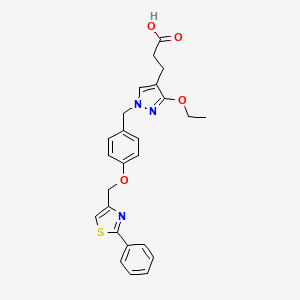
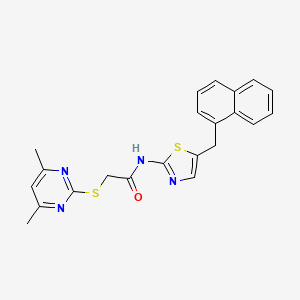
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)
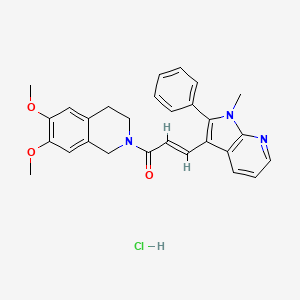
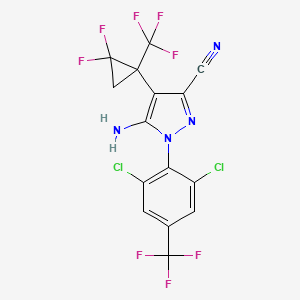
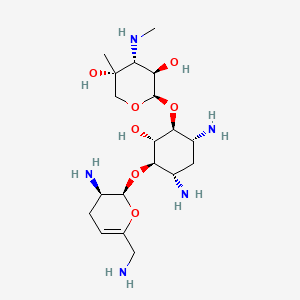
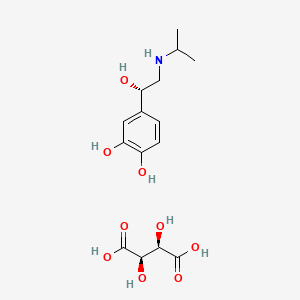
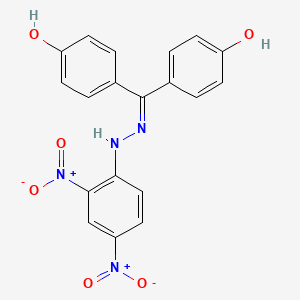
![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)